2-(Furan-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
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Overview
Description
2-(Furan-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is an organic compound that features both furan and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:
Formation of the Furan Ring: This can be achieved through the cyclization of a suitable precursor such as 1,4-dicarbonyl compounds.
Formation of the Pyrazole Ring: This involves the reaction of hydrazines with 1,3-diketones or their equivalents.
Coupling of the Rings: The furan and pyrazole rings are then coupled through a suitable linker, often involving a carbonyl group, followed by reduction to form the ethan-1-ol moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 2-(Furan-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol can be oxidized to form a carbonyl compound.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if present.
Substitution: The furan and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of acids, bases, or other catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the furan or pyrazole rings.
Scientific Research Applications
Chemistry
2-(Furan-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol can be used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology
Medicine
Due to the presence of both furan and pyrazole rings, the compound could be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol: Similar structure but with the furan ring in a different position.
2-(Thiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol: Similar structure but with a thiophene ring instead of a furan ring.
2-(Furan-3-yl)-1-(1H-imidazol-4-yl)ethan-1-ol: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
The unique combination of furan and pyrazole rings in 2-(Furan-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, stability, and biological activity.
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-(furan-3-yl)-1-(1H-pyrazol-4-yl)ethanol |
InChI |
InChI=1S/C9H10N2O2/c12-9(8-4-10-11-5-8)3-7-1-2-13-6-7/h1-2,4-6,9,12H,3H2,(H,10,11) |
InChI Key |
HHWXPQCQZRANNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1CC(C2=CNN=C2)O |
Origin of Product |
United States |
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